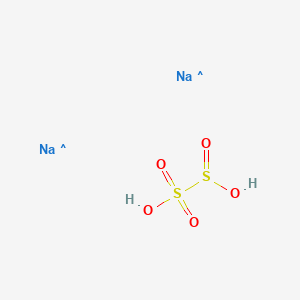
Sodium metabisulfite, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium metabisulfite can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide . The reaction is as follows: [ \text{SO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] [ \text{SO}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 ] In industrial production, sodium metabisulfite is prepared by saturating a solution of sodium bisulfite with sulfur dioxide and then allowing it to evaporate, leaving behind a residue of sodium metabisulfite .
Chemical Reactions Analysis
Sodium metabisulfite undergoes several types of chemical reactions:
Oxidation: Sodium metabisulfite can be oxidized to sodium sulfate.
Reduction: It acts as a reducing agent and can reduce iodate ions to iodide ions.
Decomposition: When heated, it decomposes to form sodium sulfite and sulfur dioxide.
Acid Reaction: In the presence of strong acids like hydrochloric acid, it releases sulfur dioxide gas.
Common reagents and conditions used in these reactions include sulfur dioxide, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include sodium sulfate, sodium sulfite, and sulfur dioxide .
Scientific Research Applications
Sodium metabisulfite has a wide range of scientific research applications:
Mechanism of Action
Sodium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide when dissolved in water or exposed to acids . This sulfur dioxide acts as an antimicrobial and antioxidant agent, inhibiting the growth of fungi and bacteria . In biological systems, it can interact with cellular components, leading to changes in cellular excitability and excitotoxicity .
Comparison with Similar Compounds
Sodium metabisulfite is often compared with similar compounds such as sodium bisulfite, potassium metabisulfite, and sodium sulfite . While all these compounds have similar preservative and antioxidant properties, sodium metabisulfite is more stable and has a longer shelf life . Potassium metabisulfite is often preferred in the food industry due to the risks associated with excess dietary sodium .
Similar compounds include:
- Sodium bisulfite
- Potassium metabisulfite
- Sodium sulfite
- Sodium dithionite
- Sodium thiosulfate
Properties
Molecular Formula |
H2Na2O5S2 |
|---|---|
Molecular Weight |
192.13 g/mol |
InChI |
InChI=1S/2Na.H2O5S2/c;;1-6(2)7(3,4)5/h;;(H,1,2)(H,3,4,5) |
InChI Key |
ZBVPOSMABOMSMZ-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


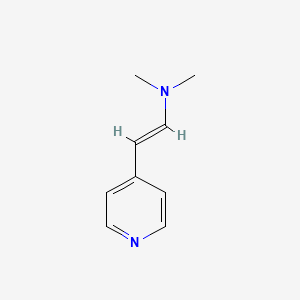
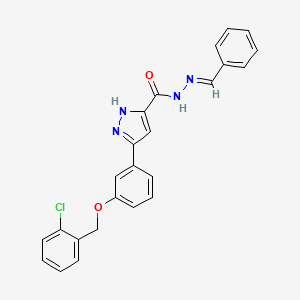
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)
![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
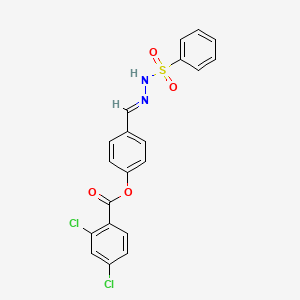
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)
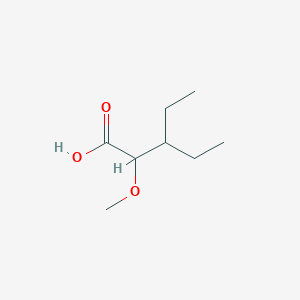
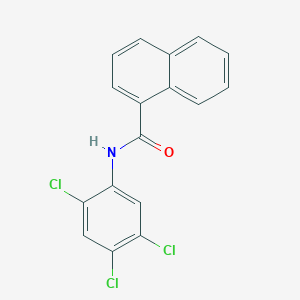
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)
